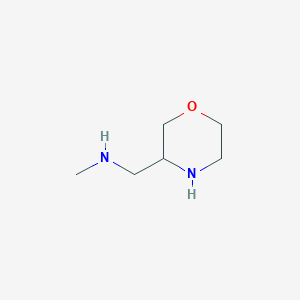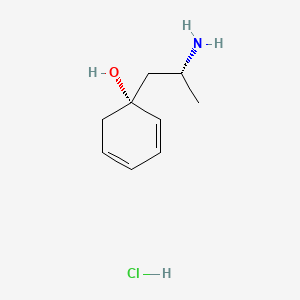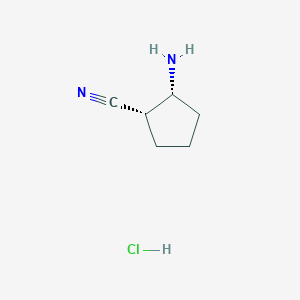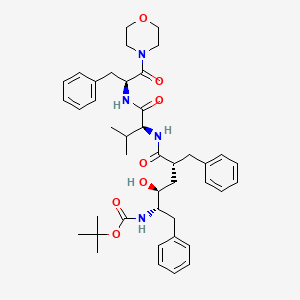
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
Descripción general
Descripción
CGP 53437 es un inhibidor peptidomimético de la proteasa del virus de la inmunodeficiencia humana tipo 1. Contiene un isóstero de hidroxietenilo y ha demostrado una potente actividad antiviral. El compuesto inhibe la proteasa recombinante del virus de la inmunodeficiencia humana tipo 1 con una constante de inhibición muy baja, lo que lo convierte en un candidato prometedor para su uso terapéutico en el tratamiento del síndrome de inmunodeficiencia adquirida .
Métodos De Preparación
La síntesis de CGP 53437 implica varios pasos, incluida la desproteinización, la extracción líquido-líquido con éter diisopropílico y la desprotección de la amina primaria seguida de la derivatización con fluorescamina . Los métodos de producción industrial para CGP 53437 no están ampliamente documentados, pero la síntesis de laboratorio proporciona una base para escalar el proceso.
Análisis De Reacciones Químicas
CGP 53437 se somete a varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción pueden modificar el isóstero de hidroxietenilo, alterando potencialmente la actividad del compuesto.
Sustitución: Las reacciones de sustitución que involucran el isóstero de hidroxietenilo pueden conducir a la formación de diferentes análogos con distintos grados de actividad antiviral.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
CGP 53437 ha sido ampliamente estudiado por sus propiedades antivirales, particularmente contra el virus de la inmunodeficiencia humana tipo 1. Inhibe la replicación de varias cepas del virus de la inmunodeficiencia humana tipo 1 en células infectadas de forma aguda y ha demostrado eficacia en el retraso del inicio de la replicación del virus de la inmunodeficiencia humana en linfocitos periféricos humanos primarios . La potente inhibición del compuesto de la proteasa del virus de la inmunodeficiencia humana tipo 1 lo convierte en una herramienta valiosa en la investigación de virología y un posible agente terapéutico para el síndrome de inmunodeficiencia adquirida.
Mecanismo De Acción
CGP 53437 ejerce sus efectos al inhibir la proteasa del virus de la inmunodeficiencia humana tipo 1, una enzima esencial para la maduración de las partículas virales infecciosas. Al unirse al sitio activo de la proteasa, CGP 53437 evita el procesamiento de la proteína precursora Gag p55, bloqueando así la etapa tardía del ciclo de vida del virus . Esta inhibición conduce a una reducción de la replicación viral y la producción de partículas virales no infecciosas.
Comparación Con Compuestos Similares
CGP 53437 es único en su estructura y potencia en comparación con otros inhibidores de la proteasa del virus de la inmunodeficiencia humana. Los compuestos similares incluyen:
CGP 53437 destaca por su baja constante de inhibición y su alta especificidad para la proteasa del virus de la inmunodeficiencia humana tipo 1, lo que lo convierte en un agente antiviral altamente eficaz.
Propiedades
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N4O7/c1-29(2)37(39(49)43-35(27-32-19-13-8-14-20-32)40(50)46-21-23-52-24-22-46)45-38(48)33(25-30-15-9-6-10-16-30)28-36(47)34(26-31-17-11-7-12-18-31)44-41(51)53-42(3,4)5/h6-20,29,33-37,47H,21-28H2,1-5H3,(H,43,49)(H,44,51)(H,45,48)/t33-,34+,35+,36+,37+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDZKGRZBLNON-RKGCBODKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


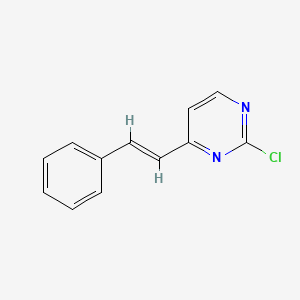
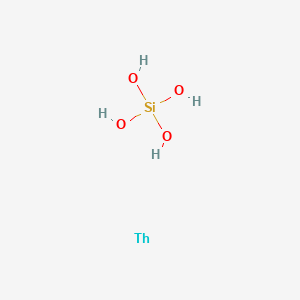
![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)

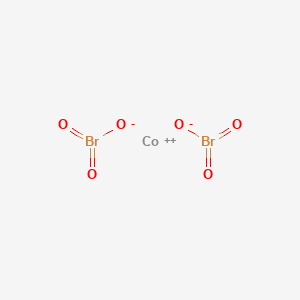
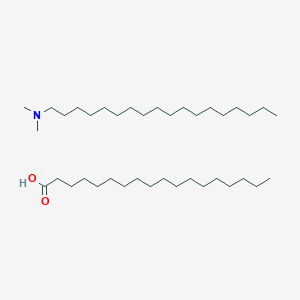
![7-Chlorofuro[2,3-d]pyridazine](/img/structure/B3366839.png)
